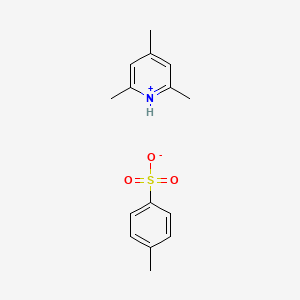

2,4,6-三甲基吡啶对甲苯磺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4,6-Collidinium p-Toluenesulfonate, also known as CPTS, is a salt formed by the reaction of p-toluenesulfonic acid and collidine (2,4,6-trimethylpyridine) . It is used as a mild glycosylation catalyst in chemistry .

Molecular Structure Analysis

The molecular formula of 2,4,6-Collidinium p-Toluenesulfonate is C15H19NO3S . Its average mass is 293.381 Da and its monoisotopic mass is 293.108551 Da .科学研究应用

2,4,6-三甲基吡啶对甲苯磺酸盐:科学研究应用

糖基化催化剂: 2,4,6-三甲基吡啶对甲苯磺酸盐用作化学中温和的糖基化催化剂。 糖基化是合成各种生物分子的关键反应,在生物过程中起着重要作用 .

化学合成: 该化合物可用于化学合成,通过缩合反应促进复杂分子的形成 .

路易斯酸催化剂: 它充当路易斯酸催化剂,促进诸如克莱森重排、一锅法缩醛脱保护、非对映选择性亨利反应以及烯醇醚的区域选择性叠氮烷氧基化反应 .

有机催化: 作为有机催化剂,它可以促进各种有机转化,这些转化对于创建药物和其他有机化合物至关重要 .

CTP合酶组装: 该化合物已被证明会影响CTP合酶在各种生物体中组装成称为细胞丝的丝状结构 .

光子应用: 尽管与2,4,6-三甲基吡啶对甲苯磺酸盐没有直接关系,但由于其光学限制作用非线性光学活性,其结构类似物已被探索用于光子应用 .

为了进一步详细分析或在这些领域内的特定用例,需要额外的研究和专家咨询。

MilliporeSigma Springer Link Wikipedia TCI AMERICA Chemical Book

安全和危害

The safety data sheet for 2,4,6-Collidinium p-Toluenesulfonate indicates that it is classified as a skin irritant (Category 2), an eye irritant (Category 2), and has specific target organ toxicity – single exposure (Category 3) . It is recommended to avoid ingestion and inhalation, and to wear personal protective equipment/face protection .

作用机制

Target of Action

The primary target of 2,4,6-Collidinium p-Toluenesulfonate, also known as 4-methylbenzenesulfonate;2,4,6-trimethylpyridin-1-ium, is the glycosylation process in chemistry . This compound acts as a mild catalyst, facilitating the reaction and enhancing the efficiency of the process .

Mode of Action

2,4,6-Collidinium p-Toluenesulfonate interacts with its targets by acting as a catalyst in the glycosylation process . As a catalyst, it speeds up the reaction without being consumed, enabling the process to occur more efficiently .

Biochemical Pathways

The compound affects the glycosylation pathway, a crucial biochemical process involved in the synthesis of glycoproteins and lipids . By acting as a catalyst, 2,4,6-Collidinium p-Toluenesulfonate enhances the efficiency of this pathway, leading to more effective production of these essential biomolecules .

Pharmacokinetics

As a catalyst, it is likely to remain unchanged throughout the reaction process . Its impact on bioavailability would depend on various factors, including its concentration, the specific reaction conditions, and the nature of the other reactants involved.

Result of Action

The molecular and cellular effects of 2,4,6-Collidinium p-Toluenesulfonate’s action primarily involve the enhanced production of glycoproteins and lipids due to its catalytic role in the glycosylation process . This can have significant implications for various biological functions, as these molecules play crucial roles in numerous cellular processes.

生化分析

Biochemical Properties

It is known that the compound is used as a mild glycosylation catalyst in chemistry This suggests that it may interact with enzymes, proteins, and other biomolecules involved in glycosylation reactions

Molecular Mechanism

It is known to act as a glycosylation catalyst , suggesting that it may exert its effects at the molecular level by facilitating the addition of sugar moieties to proteins and other biomolecules This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,4,6-Collidinium p-Toluenesulfonate involves the reaction of collidine with p-toluenesulfonic acid in the presence of a suitable solvent.", "Starting Materials": [ "Collidine", "p-Toluenesulfonic acid", "Suitable solvent" ], "Reaction": [ "Dissolve collidine in the suitable solvent", "Add p-toluenesulfonic acid to the solution", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with cold water and dry it in a vacuum oven", "Obtain 2,4,6-Collidinium p-Toluenesulfonate as a white solid" ] } | |

CAS 编号 |

59229-09-3 |

分子式 |

C15H19NO3S |

分子量 |

293.4 g/mol |

IUPAC 名称 |

4-methylbenzenesulfonic acid;2,4,6-trimethylpyridine |

InChI |

InChI=1S/C8H11N.C7H8O3S/c1-6-4-7(2)9-8(3)5-6;1-6-2-4-7(5-3-6)11(8,9)10/h4-5H,1-3H3;2-5H,1H3,(H,8,9,10) |

InChI 键 |

VEXWNPGPVMYVDU-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC(=[NH+]C(=C1)C)C |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=NC(=C1)C)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

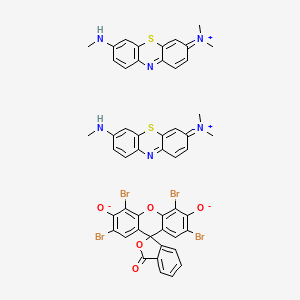

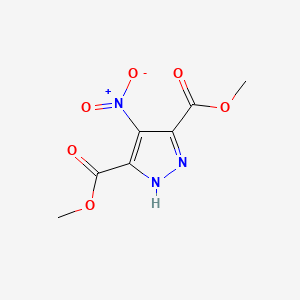

Feasible Synthetic Routes

Q & A

Q1: What are the key characteristics of 2,4,6-Collidinium p-Toluenesulfonate and how is it synthesized?

A1: 2,4,6-Collidinium p-Toluenesulfonate, represented by the molecular formula C15H19NO3S and a molecular weight of 293.39 g/mol, serves as an acid catalyst in various organic reactions [, ]. Its synthesis involves the reaction of 2,4,6-Collidine with p-Toluenesulfonic Acid in a controlled environment. The process begins by slowly adding p-Toluenesulfonic Acid dissolved in methanol to a solution of 2,4,6-Collidine in diethyl ether, maintaining a temperature of 20 °C. Subsequent cooling to 0 °C initiates the crystallization of the desired product, 2,4,6-Collidinium p-Toluenesulfonate.

Q2: What are the typical applications of 2,4,6-Collidinium p-Toluenesulfonate in organic synthesis?

A2: 2,4,6-Collidinium p-Toluenesulfonate has demonstrated efficacy as an acid catalyst in a range of organic reactions, including acetalization [], transacetalization [], macrolactonization [], and the conversion of enynones to phenols []. The compound's versatility in facilitating these reactions underscores its value in synthetic chemistry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1586033.png)